N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine
Overview
Description
“N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine” is a chemical compound with the formula C12H20N2S . It is used in research and has a molecular weight of 224.37 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 224.37 .Scientific Research Applications
DNA Interaction
- A study on a nickel(II) complex with a structurally related compound, N-Benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine, revealed its interaction with calf thymus DNA, binding through electrostatic interactions only (Wang et al., 2008).
Corrosion Inhibition
- Research on amine derivatives, including compounds structurally similar to the target compound, highlighted their effectiveness as corrosion inhibitors for steel surfaces, as demonstrated through density functional theory and molecular dynamics simulations (Saha et al., 2018).
Crystal Structure Analysis
- Studies on copper(I) complexes with related compounds like N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine and N,N′-bis[1-(4-nitrophenyl)ethylidene]ethane-1,2-diamine, provided insights into their crystal structures, which could have implications for the understanding of the target compound's structural aspects (Dehghanpour et al., 2009).
Green Chemistry
- In the context of green chemistry, derivatives of ethane-1,2-diamine have been utilized in the synthesis of corrosion inhibitors from biomass platform molecules, highlighting the potential environmental benefits and applications in sustainability (Chen et al., 2021).
Luminescent Material Application
- Carbazole Schiff base derivatives, including N1,N2-bis[(9-ethyl-carbazole-3-yl)methylene]ethane-1,2-diamine, have been synthesized, showcasing their potential as luminescent materials for various applications (Zhou Hong-ping, 2010).
Catalytic Activity
- The catalytic activity of acidic ionic liquids derived from compounds like N1,N1,N2,N2-tetramethylethane-1,2-diamine has been explored, indicating potential applications in multicomponent reactions (Zare et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N'-ethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-3-14(9-8-13)10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCUFGBSVBGHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=C(C=C1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605741 | |
Record name | N~1~-Ethyl-N~1~-{[4-(methylsulfanyl)phenyl]methyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-90-4 | |
Record name | N~1~-Ethyl-N~1~-{[4-(methylsulfanyl)phenyl]methyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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